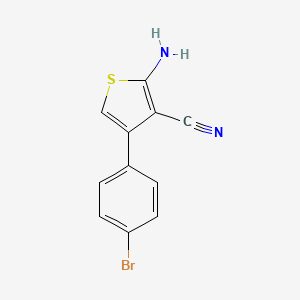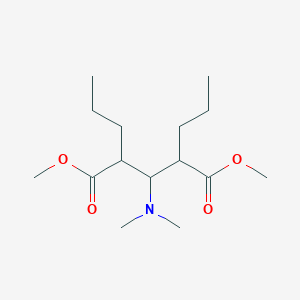
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms and a hydroxyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the chlorination of a precursor isoindolone compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the isoindolone ring, followed by selective chlorination and butylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol.
Substitution: Formation of various substituted isoindolones depending on the nucleophile used.
科学研究应用
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol
- 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindole
Uniqueness
The uniqueness of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
88063-15-4 |
|---|---|
分子式 |
C12H11Cl4NO2 |
分子量 |
343.0 g/mol |
IUPAC 名称 |
3-butyl-4,5,6,7-tetrachloro-3-hydroxy-2H-isoindol-1-one |
InChI |
InChI=1S/C12H11Cl4NO2/c1-2-3-4-12(19)6-5(11(18)17-12)7(13)9(15)10(16)8(6)14/h19H,2-4H2,1H3,(H,17,18) |
InChI 键 |
MVDSRMRGNVNJAD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
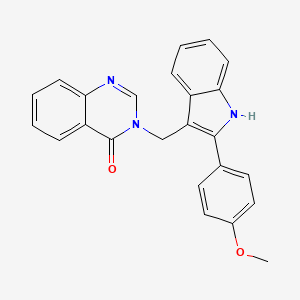

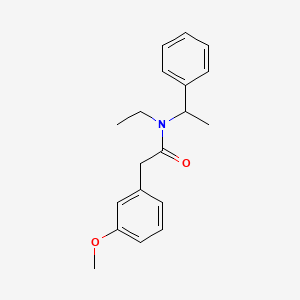

![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
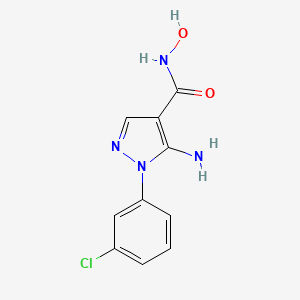
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)
